![molecular formula C14H9ClF3N3O B2571503 4-chloro-N'-[(1E)-[4-(trifluoromethyl)pyridin-2-yl]methylidene]benzohydrazide CAS No. 2065710-85-0](/img/structure/B2571503.png)
4-chloro-N'-[(1E)-[4-(trifluoromethyl)pyridin-2-yl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a mixture of 4-chlorobenzohydrazide and 2-nitrobenzaldehyde, in ethanol, was heated under reflux for 2 hours. On cooling, the precipitated crude product was filtered, washed with cold ethanol, dried and recrystallized from ethanol to yield the product .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide has been reported . The molecular structure is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, which include “4-chloro-N’-[(1E)-[4-(trifluoromethyl)pyridin-2-yl]methylidene]benzohydrazide”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The introduction of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Crystal Structure and Properties
The crystal structure of this compound has been studied and reported . It is monoclinic with the space group P21/c (no. 14). Key parameters include:
The compound contains chlorine, nitrogen, oxygen, and carbon atoms. Notably, the trifluoromethyl group contributes to its unique properties.
Anti-Proliferation Activities
In vitro studies have evaluated the anti-proliferation activities of related compounds using HSC-T6 cells (Rat Hepatic Stellate Cells) as a screening model . Investigating this compound’s effects on cell proliferation could be valuable.
Conclusion
Al-Wahaibi, L. H., Blacque, O., Tiekink, E. R. T., & El-Emam, A. A. (2023). Crystal structure of 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, C13H10ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1–5. DOI: 10.1515/ncrs-2023-0060
To evaluate the anti-proliferation activities of target compounds, HSC-T6 cells (Rat Hepatic Stellate Cells) were employed as an effective and convenient in vitro screening model .
properties
IUPAC Name |
4-chloro-N-[(E)-[4-(trifluoromethyl)pyridin-2-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O/c15-11-3-1-9(2-4-11)13(22)21-20-8-12-7-10(5-6-19-12)14(16,17)18/h1-8H,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYZTJFIAWFNSI-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=NC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=NC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


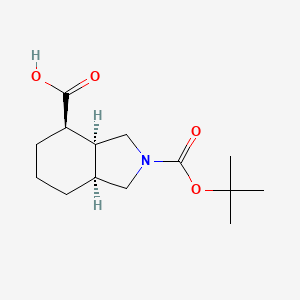
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)
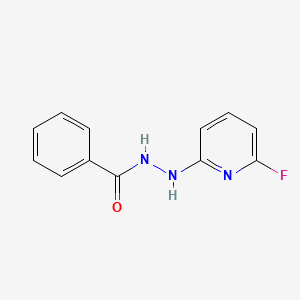
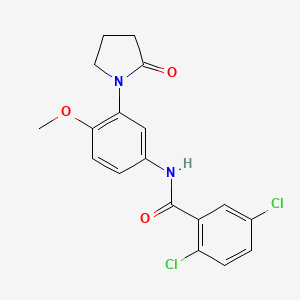

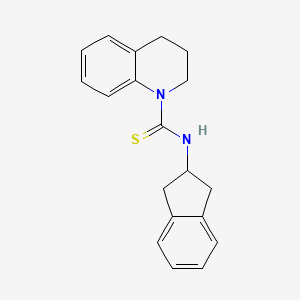
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)

![Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2571436.png)
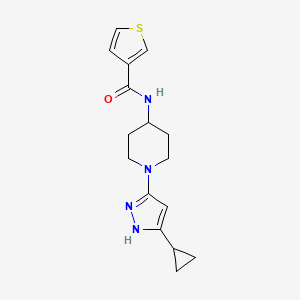
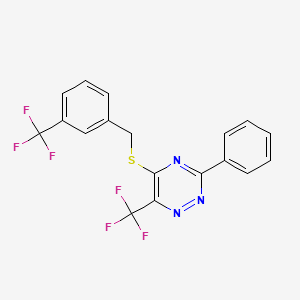

![N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2571443.png)